Perfluoro(4-methyl-3,6-dioxaoctane)sulfonyl fluoride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Perfluoro(4-methyl-3,6-dioxaoctane)sulfonyl fluoride, also known by its CAS number 27744-59-8, is a chemical compound with the molecular formula C7F16O4S . It is used as a reagent in the synthesis of novel perfluorinated vinyl ether containing sulfonimide functionality which can be copolymered with tetrafluoroethylene to yield a novel perfluorinated copolymer .
Molecular Structure Analysis
The molecular structure of Perfluoro(4-methyl-3,6-dioxaoctane)sulfonyl fluoride consists of 27 bonds, including 27 non-H bonds, 2 multiple bonds, 7 rotatable bonds, 2 double bonds, 2 aliphatic ethers, and 1 sulfone .
Chemical Reactions Analysis
Perfluoro(4-methyl-3,6-dioxaoctane)sulfonyl fluoride has been used in radical terpolymerizations with vinylidene fluoride (VDF) and perfluoro (8-cyano-5-methyl-3,6-dioxaoct-1-ene) (CNVE) or 2,2,3,3,4,4,5,5,6,6-decafluoro-6- [(1,2,2-trifluoroethenyl) oxy] hexanenitrile (MV5CN). Changing the monomer feed compositions of these terpolymerizations enabled the synthesis of different statistical-type poly (VDF-ter-PFSVE-ter-CNVE) terpolymers containing sulfonyl fluoride and nitrile side groups .
Physical And Chemical Properties Analysis
Perfluoro(4-methyl-3,6-dioxaoctane)sulfonyl fluoride has a molecular weight of 484.11 g/mol . The thermal stabilities of the crosslinked materials were higher than those of the uncured terpolymers .
Scientific Research Applications
Environmental Fate and Exposure
Research has indicated that exposure to PFOS and PFOA, derivatives of perfluoro(4-methyl-3,6-dioxaoctane)sulfonyl fluoride, could result from both direct and indirect sources. The phase-out of production in the early 2000s led to a decrease in human serum concentrations, suggesting significant exposure from current-use materials before this time. There is consistent evidence of indirect exposure via the biotransformation of fluorotelomer-based materials, which contrasts with models suggesting direct exposure from food as the major source of contamination (D’eon & Mabury, 2011).
Microbial Degradation
The environmental persistence of PFAS compounds is a major concern. Studies on microbial degradation have provided insight into the potential pathways and mechanisms for breaking down PFAS compounds, including perfluoro(4-methyl-3,6-dioxaoctane)sulfonyl fluoride and its derivatives. This research is crucial for developing strategies to mitigate environmental contamination (Liu & Avendaño, 2013).
Toxicity and Bioaccumulation
The bioaccumulation potential and toxicity of PFAS, including derivatives of perfluoro(4-methyl-3,6-dioxaoctane)sulfonyl fluoride, have been extensively studied. Research has shown that PFAS compounds are not only persistent in the environment but can also bioaccumulate in wildlife and humans, raising concerns about their potential health impacts. Understanding the bioaccumulation patterns and toxic effects is critical for assessing the risks associated with PFAS exposure (Conder et al., 2008).
Novel Fluorinated Alternatives
With the phase-out of certain PFAS compounds, the development and environmental impact of novel fluorinated alternatives have become a focus of research. Studies aim to assess the safety, bioaccumulation potential, and environmental persistence of these new compounds compared to their predecessors. This research is vital for guiding the development of safer chemical alternatives and informing regulatory policies (Wang et al., 2019).
Regulatory and Hazard Assessment
The unique properties and environmental stability of fluoropolymers, including those derived from perfluoro(4-methyl-3,6-dioxaoctane)sulfonyl fluoride, necessitate a separate hazard assessment and regulatory approach from other PFAS compounds. Research in this area focuses on distinguishing the characteristics of fluoropolymers to ensure appropriate regulatory classifications and management strategies (Henry et al., 2018).
Future Directions
Perfluoro(4-methyl-3,6-dioxaoctane)sulfonyl fluoride has potential applications in the synthesis of novel perfluorinated vinyl ether containing sulfonimide functionality which can be copolymered with tetrafluoroethylene to yield a novel perfluorinated copolymer . This suggests potential future directions in the development of new perfluorinated copolymers.
properties
IUPAC Name |
1,1,2,2-tetrafluoro-2-[1,1,1,2,3,3-hexafluoro-3-(1,1,2,2,2-pentafluoroethoxy)propan-2-yl]oxyethanesulfonyl fluoride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7F16O4S/c8-1(2(9,10)11,4(15,16)27-5(17,18)3(12,13)14)26-6(19,20)7(21,22)28(23,24)25 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQUXEUQKVBTRLT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(OC(C(F)(F)F)(F)F)(F)F)(C(F)(F)F)(OC(C(F)(F)S(=O)(=O)F)(F)F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7F16O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80564034 |
Source
|
Record name | Perfluoro-4-methyl-3,6-dioxaoctane-sulfonyl fluoride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80564034 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
484.11 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Perfluoro(4-methyl-3,6-dioxaoctane)sulfonyl fluoride | |
CAS RN |
27744-59-8 |
Source
|
Record name | Perfluoro-4-methyl-3,6-dioxaoctane-sulfonyl fluoride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80564034 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.